Cas no 613-76-3 (2,7-Naphthalenediamine)

2,7-Naphthalenediamine is an aromatic diamine compound primarily used as an intermediate in the synthesis of dyes, pigments, and polymers. Its rigid naphthalene backbone and two reactive amino groups make it valuable for producing high-performance materials, including polyimides and azo dyes, which exhibit excellent thermal stability and colorfastness. The compound's symmetrical structure ensures consistent reactivity, facilitating controlled polymerization and dye formation. It is also employed in research for developing advanced organic electronic materials due to its conjugated system. Proper handling is essential, as aromatic amines require precautions due to potential toxicity. The product is typically supplied as a crystalline solid with high purity to meet industrial and research specifications.
2,7-Naphthalenediamine structure
2,7-Naphthalenediamine structure
Product Name:2,7-Naphthalenediamine
CAS No:613-76-3
MF:C10H10N2
MW:158.199801921844
MDL:MFCD00021651
CID:513078
PubChem ID:11951
Update Time:2025-06-08

2,7-Naphthalenediamine Chemical and Physical Properties

Names and Identifiers

    • 2,7-Naphthalenediamine
    • naphthalene-2,7-diamine
    • 2,7-Diaminonaphthalene
    • 2,7-Naphthylenediamine
    • 2,7-Napthalenediamine
    • 2.7-Diamino-naphthalin
    • EINECS 210-353-4
    • naphthalene-2,7-diyldiamine
    • Naphthalin-2,7-diyldiamin
    • Naphthylendiamin-(2.7)
    • NSC 356142
    • CS-0129389
    • D82402
    • UNII-XYD4JR9W4V
    • BS-49579
    • XYD4JR9W4V
    • MFCD00021651
    • AQ-012/40222987
    • 7-amino-2-naphthylamine
    • naphthalene, 2,7-diamino-
    • NS00041685
    • DTXSID60210204
    • NSC356142
    • NSC-356142
    • 3-13-00-00403 (Beilstein Handbook Reference)
    • SY281266
    • SB76735
    • SMR001875048
    • DB-337987
    • SCHEMBL202182
    • AKOS006274802
    • BRN 2802481
    • MLS003171140
    • 613-76-3
    • MDL: MFCD00021651
    • Inchi: 1S/C10H10N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,11-12H2
    • InChI Key: HBJPJUGOYJOSLR-UHFFFAOYSA-N
    • SMILES: NC1=CC=C2C=CC(=CC2=C1)N

Computed Properties

  • Exact Mass: 158.08400
  • Monoisotopic Mass: 158.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.234±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 166-167 ºC
  • Solubility: Slightly soluble (1.1 g/l) (25 º C),
  • PSA: 52.04000
  • LogP: 3.16660

2,7-Naphthalenediamine Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2,7-Naphthalenediamine Suppliers

Amadis Chemical Company Limited
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(CAS:613-76-3)2,7-Naphthalenediamine
Order Number:A1228956
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:10
Price ($):170
Email:sales@amadischem.com

Additional information on 2,7-Naphthalenediamine

Properties and Applications of 2,7-Naphthalenediamine (CAS No. 613-76-3)

2,7-Naphthalenediamine, with the chemical formula C10H8N2, is a heterocyclic organic compound belonging to the naphthalene derivative family. This compound is characterized by the presence of two amino groups (-NH2) at the 2- and 7-positions of the naphthalene ring, making it a valuable intermediate in various chemical syntheses. The unique structural features of 2,7-naphthalenediamine contribute to its versatility in pharmaceuticals, dyes, and material science applications.

The synthesis of 2,7-naphthalenediamine typically involves the diazotization of naphthalene-1,4-diol or through catalytic hydrogenation of nitro-naphthalenes. Its high reactivity due to the electron-rich aromatic system allows for further functionalization, making it a crucial building block in organic chemistry. The compound exhibits moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO), which facilitates its use in various reaction conditions.

In recent years, 2,7-naphthalenediamine has garnered significant attention in the field of medicinal chemistry. Its structural motif is closely related to several bioactive molecules, particularly in the development of antitumor and antimicrobial agents. Researchers have identified that derivatives of 2,7-naphthalenediamine can interact with biological targets such as enzymes and receptors, leading to potent pharmacological effects. For instance, studies have shown that certain analogs exhibit inhibitory activity against tyrosine kinases, which are implicated in cancer progression.

One of the most compelling areas of research involving 2,7-naphthalenediamine is its role in developing novel anticancer therapeutics. The compound’s ability to form stable complexes with metal ions has been exploited in designing metallodrugs. For example, platinum complexes derived from 2,7-naphthalenediamine have demonstrated promising results in preclinical trials for their ability to induce apoptosis in cancer cells while minimizing toxicity to healthy tissues. These findings highlight the potential of 2,7-naphthalenediamine as a scaffold for next-generation chemotherapeutic agents.

Beyond pharmaceutical applications, 2,7-naphthalenediamine finds utility in the dye industry. Its conjugated system allows for the absorption and emission of light in the visible spectrum, making it valuable in creating high-performance pigments and dyes. Additionally, its derivatives are used as corrosion inhibitors due to their ability to form protective layers on metal surfaces. This property is particularly relevant in industrial applications where metal degradation can lead to significant economic losses.

The material science sector has also explored the use of 2,7-naphthalenediamine in developing advanced polymers and conductive materials. The compound’s aromatic structure and amino functional groups enable it to act as a monomer or crosslinking agent in polymer synthesis. Researchers have successfully incorporated 2,7-naphthalenediamine into polymeric matrices to enhance thermal stability and electrical conductivity. These innovations are particularly relevant for applications such as flexible electronics and energy storage devices.

Environmental science has not been left untouched by the applications of 2,7-naphthalenediamine. Its derivatives are being investigated for their potential use as sensors for detecting environmental pollutants. The compound’s ability to undergo selective binding with metal ions or organic contaminants makes it an attractive candidate for developing cost-effective monitoring systems. Such advancements could significantly contribute to environmental protection efforts by enabling real-time detection of hazardous substances.

The future prospects of 2,7-naphthalenediamine appear promising as ongoing research continues to uncover new applications and refine existing ones. The development of more efficient synthetic routes and innovative derivatives will likely expand its utility across multiple industries. As synthetic methodologies evolve, so too will the possibilities for harnessing the unique properties of this versatile compound.

In conclusion, 2 , 7 - N a p h t h a l e n e d i a m i n e ( C A S N o . 613 - 76 - 3 ) remains a cornerstone molecule in modern chemistry with far-reaching implications across pharmaceuticals , materials science , and environmental technology . Its continued study promises to yield groundbreaking advancements that could reshape multiple scientific disciplines .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:613-76-3)2,7-Naphthalenediamine
A1228956
Purity:99%
Quantity:1g
Price ($):170
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